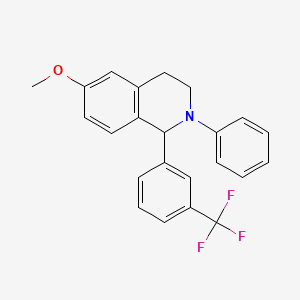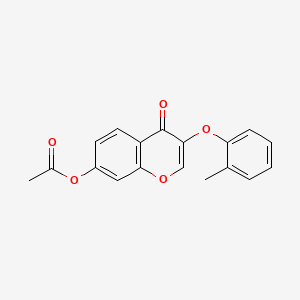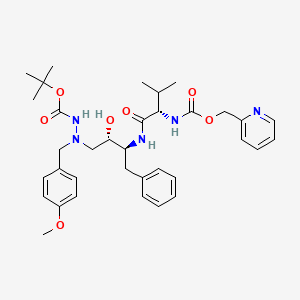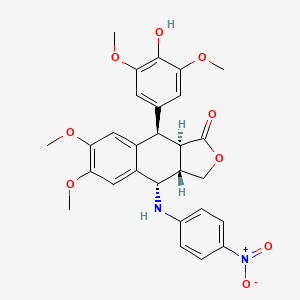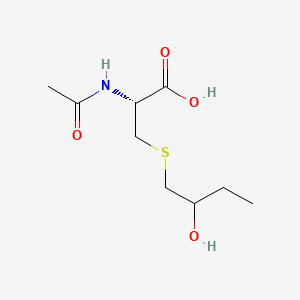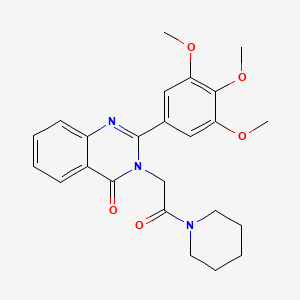
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is a complex organic compound that features a quinazoline core structure substituted with a trimethoxyphenyl group and an acetyl-piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride.
Acetylation: The acetyl group is introduced using acetyl chloride in the presence of a base such as pyridine.
Piperidine Substitution: The final step involves the substitution of the acetyl group with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline and piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-oxo-4-(3,4,5-trimethoxy-phenyl)-4,5,6,7-tetrahydro-cyclopenta[b]pyran-3-carbonitrile
- 1-(4-Methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)pyrrolidine
Uniqueness
1-(4-Oxo-2-(3,4,5-trimethoxyphenyl-3(4H)-quinazolinyl)acetyl)piperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trimethoxyphenyl group and quinazoline core make it particularly interesting for medicinal chemistry applications.
Propiedades
Número CAS |
83409-00-1 |
|---|---|
Fórmula molecular |
C24H27N3O5 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
3-(2-oxo-2-piperidin-1-ylethyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O5/c1-30-19-13-16(14-20(31-2)22(19)32-3)23-25-18-10-6-5-9-17(18)24(29)27(23)15-21(28)26-11-7-4-8-12-26/h5-6,9-10,13-14H,4,7-8,11-12,15H2,1-3H3 |
Clave InChI |
RBRISVUYLGHFER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


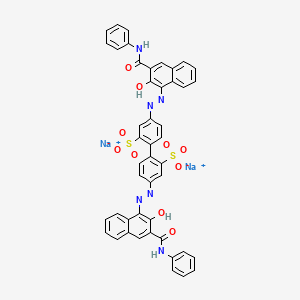

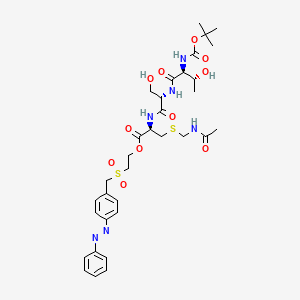
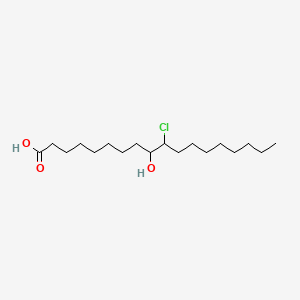
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
